N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Description
N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a quinazolinone-derived acetamide characterized by a benzylphenyl substitution at the N-position of the acetamide group. Its molecular formula is C23H19N3O2, with an average mass of 369.424 and a ChemSpider ID of 1927264 . The compound lacks halogen substituents on the quinazolinyl core, distinguishing it from several analogs.
Properties
CAS No. |
853318-99-7 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(15-26-16-24-21-13-7-5-11-19(21)23(26)28)25-20-12-6-4-10-18(20)14-17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,25,27) |
InChI Key |
ZCPFOLOWXRSGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic compound belonging to the quinazoline class, notable for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : Approximately 373.41 g/mol
- Structural Features : The compound features a benzyl group attached to a phenyl moiety, linked through an acetamide functional group to a quinazoline core with a ketone at the 4-position. These structural characteristics are critical for its biological activity and interactions with various biological targets.
Biological Activities
This compound exhibits several promising biological activities:
-
Anticancer Activity :
- Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit cancer cell proliferation in various cancer lines, including breast (MDA-MB-231), cervical (HeLa), and pancreatic (MIAPACA) cancers .
- A study highlighted that quinazoline derivatives can effectively target specific pathways involved in tumor growth and metastasis, suggesting a potential mechanism of action for this compound .
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of the quinazoline structure is often linked to enhanced antimicrobial effects.
- Anti-inflammatory Effects :
The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation .
- Interference with Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by affecting cell cycle regulators and apoptotic pathways .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide | C₁₉H₁₉ClN₂O | Antitumor, Antimicrobial |
| 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl | C₁₄H₁₂N₂O | Antimicrobial |
| 2-Aminoquinazoline derivatives | Varies | Anticancer, Anti-inflammatory |
Future Directions
Given the promising biological activities associated with this compound, future research could focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize its structure for enhanced potency and selectivity against specific cancer types.
Chemical Reactions Analysis
Hydrolysis Reactions
The quinazolinone core and acetamide group undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–2 M), aqueous, reflux | Cleavage of the acetamide group to form carboxylic acid and amine derivatives. | |
| Basic Hydrolysis | NaOH (1–2 M), ethanol, 60–80°C | Ring opening of the quinazolinone moiety, yielding anthranilic acid analogs. |
Acidic conditions primarily target the acetamide bond, while basic hydrolysis destabilizes the quinazolinone ring, leading to fragmentation.
Nucleophilic Substitution
The electron-deficient quinazoline ring facilitates nucleophilic attacks, particularly at the 2-position:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines | Ethanolamine, DMF, 80°C | Substitution at C2 with amine-derived side chains. | |
| Thiols | Thiophenol, K2CO3, DMSO, 100°C | Thioether formation at the quinazoline ring. |
The 4-oxo group enhances electrophilicity, directing nucleophiles to the C2 position.
Oxidation Reactions
Oxidation modifies the quinazoline core and benzylphenyl group:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO4 | H2SO4, 60°C | Hydroxylation of the benzene rings. | |
| H2O2/Fe(II) | Ethanol, RT | Epoxidation of the benzylphenyl double bond. |
Controlled oxidation preserves the quinazolinone structure while introducing functional groups for further derivatization.
Structural Influences on Reactivity
Key structural features dictate reaction pathways:
-
Quinazolinone Core : The 4-oxo group promotes tautomerism (lactam-lactim), enhancing electrophilic substitution .
-
Acetamide Linkage : Hydrolytic susceptibility enables modular modifications for drug-design applications.
-
Benzylphenyl Group : Stabilizes intermediates via π-π interactions but may sterically hinder some reactions.
Comparative Reactivity of Analogues
The chloro-substituted derivative (7-Cl) exhibits enhanced electrophilicity due to electron withdrawal, accelerating nucleophilic substitution rates compared to the parent compound.
Comparison with Similar Compounds
Key Structural and Pharmacological Comparisons
The following table summarizes critical differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
In contrast, the 6-chloro-2-methyl analog exhibits potent InhA inhibition (tuberculosis target), suggesting positional specificity of halogens for target engagement .
The ethylamino-substituted analog (C18H18N4O2) showed superior anti-inflammatory activity, likely due to hydrogen bonding with cyclooxygenase (COX) isoforms .
Quinazolinyl Core Modifications: Trifluoromethyl substitution (C17H11ClF3N3O2) may improve metabolic stability by resisting oxidative degradation, though this comes at the cost of reduced aromatic π-π stacking interactions . Phenoxy groups (e.g., 4-methylphenoxy) can modulate solubility, balancing hydrophilicity and lipophilicity for optimized pharmacokinetics .
Pharmacological Potential and Limitations
Target Compound Strengths
- Anti-Inflammatory Potential: The benzylphenyl group may confer strong binding to inflammatory mediators (e.g., COX-2), as seen in structurally related compounds .
- Enzyme Inhibition : The unsubstituted quinazolinyl core allows flexibility for derivatization, enabling optimization for specific targets like InhA or Mycobacterium tuberculosis bd oxidase .
Preparation Methods
Anthranilic Acid as the Starting Material
The synthesis of quinazolinone derivatives universally begins with anthranilic acid (2-aminobenzoic acid), a commercially available precursor. Anthranilic acid undergoes benzoylation with benzoyl chloride in the presence of pyridine to form 2-benzamidobenzoic acid, which cyclizes under thermal conditions to yield benzoxazin-4-one (3). This intermediate is critical for subsequent hydrazine-mediated ring expansion.
Formation of the Quinazolinone Core
Reaction of benzoxazin-4-one (3) with hydrazine hydrate in ethanol under reflux conditions produces 3-amino-2-phenylquinazoline-4-(3H)-one (4). The hydrazine acts as a nucleophile, opening the oxazinone ring and facilitating cyclization to form the quinazolinone scaffold. Infrared (IR) spectroscopy confirms the presence of NH (3189 cm⁻¹) and carbonyl (1689 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) reveals aromatic proton signals between δ 7.2–8.1 ppm.
Functionalization with Acetamide Substituents
Chloroacetylation of the Quinazolinone Amine
The 3-amino group of quinazolinone (4) reacts with chloroacetyl chloride (5) in dry dioxane with triethylamine as a base, yielding 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (6). This step introduces a reactive chloroacetamide side chain, enabling further substitution. IR spectra of the product show peaks at 1700 cm⁻¹ (C=O) and 1643 cm⁻¹ (amide C=O), while mass spectrometry (MS) confirms a molecular ion at m/z 314 [M]⁺.
Coupling with 2-Benzylphenylamine
The final step involves nucleophilic displacement of the chlorine atom in compound (6) by 2-benzylphenylamine. Reaction in dioxane with anhydrous potassium carbonate under reflux conditions (12–24 hours) produces N-(2-benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can enhance reaction efficiency, though yields vary between 65–78% depending on stoichiometry.
Alternative Synthetic Strategies
Niementowski’s Synthesis for Quinazolinones
Niementowski’s method involves heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C to directly form 3,4-dihydro-4-oxoquinazoline. While this route bypasses the benzoxazinone intermediate, it is less adaptable for introducing specific substituents at the 2-position, making it less favorable for N-(2-benzylphenyl) derivatives.
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines in the presence of ethyl orthoformate to yield 3,4-dihydro-4-oxoquinazolines. This method permits diversification at the 2-position but requires stringent control over reaction conditions to avoid side products.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically recrystallized from benzene-ethanol (50:50) or chloroform-methanol mixtures to remove unreacted starting materials. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) further purifies the acetamide derivative, achieving >95% purity as verified by high-performance liquid chromatography (HPLC).
Spectroscopic Confirmation
- IR Spectroscopy : Key absorptions include NH stretches (3350 cm⁻¹), amide C=O (1700 cm⁻¹), and quinazolinone C=O (1660 cm⁻¹).
- ¹H NMR : Distinct signals arise for the benzylphenyl group (δ 3.82 ppm, CH₂; δ 7.2–7.6 ppm, aromatic protons) and quinazolinone protons (δ 8.0–8.3 ppm).
- MS : Molecular ion peaks align with theoretical masses (e.g., m/z 369.42 for C₂₃H₁₉N₃O₂).
Applications and Pharmacological Relevance
While the primary focus of this report is synthesis, it is noteworthy that quinazolinyl acetamides exhibit analgesic, anti-inflammatory, and anticancer activities. The 2-benzylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.
Challenges and Optimization Opportunities
Yield Limitations
The final coupling step often suffers from moderate yields (65–78%) due to steric hindrance from the bulky benzylphenyl group. Microwave-assisted synthesis or phase-transfer catalysts could mitigate this issue.
Solvent Selection
Dioxane and DMF, though effective, pose environmental and toxicity concerns. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) warrant exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
